molecular formula C5H10O2S B1583577 Ethyl 2-mercaptopropionate CAS No. 19788-49-9

Ethyl 2-mercaptopropionate

Cat. No. B1583577
M. Wt: 134.2 g/mol
InChI Key: LXXNWCFBZHKFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04434172

Procedure details

A mixture of 13.6 g of o-anisaldehyde, 13.4 g of ethyl 2-mercaptopropionate and 6 g of ammonium carbonate in 250 ml of toluene was refluxed at 110° C. for 2 hours in a flask provided with a Dean-Stark apparatus while removing the distilled water. The crystals which separated out after leaving the reaction mixture for a night were collected by filtering and recrystallized from hot benzene to obtain the object, colourless prisms melting at 187° to 187.5° C. in an amount of 21 g corresponding to a yield of 94%.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[C:3]([O:8][CH3:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[SH:11][CH:12]([CH3:18])[C:13](OCC)=[O:14].C(=O)([O-])[O-].[NH4+:23].[NH4+]>C1(C)C=CC=CC=1>[CH3:9][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH:1]1[NH:23][C:13](=[O:14])[CH:12]([CH3:18])[S:11]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C=1C(=CC=CC1)OC)=O
Name
Quantity
13.4 g
Type
reactant
Smiles
SC(C(=O)OCC)C
Name
Quantity
6 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a Dean-Stark apparatus
CUSTOM
Type
CUSTOM
Details
while removing the distilled water
CUSTOM
Type
CUSTOM
Details
The crystals which separated out
CUSTOM
Type
CUSTOM
Details
after leaving the reaction mixture for a night
CUSTOM
Type
CUSTOM
Details
were collected
FILTRATION
Type
FILTRATION
Details
by filtering
CUSTOM
Type
CUSTOM
Details
recrystallized from hot benzene

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1SC(C(N1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.